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Executive Summary

PIK-75 is a first-generation imidazopyridine inhibitor historically significant for its nanomolar
potency against the p110a (PIK3CA) isoform of phosphoinositide 3-kinase (P13K). Unlike
standard ATP-competitive inhibitors, PIK-75 exhibits a unique kinetic profile and a secondary
mechanism of action: it induces the proteasomal degradation of p110a.

However, its utility is complicated by a "dirty" selectivity profile, most notably its equipotent
inhibition of DNA-PK and CDK9. This guide dissects the molecular mechanics of PIK-75,
differentiates its kinase inhibition from its degradation capability, and provides validated
protocols for researchers using this compound as a chemical probe.

Molecular Mechanism of Action[1][2]
Binding Kinetics: The "Non-Competitive" Anhomaly

While most PI3K inhibitors (e.g., Wortmannin, LY294002) function as classic ATP-competitive
antagonists, PIK-75 displays a distinct kinetic signature. Structural activity relationship (SAR)
studies indicate that PIK-75 binds within the ATP-binding cleft but interacts with non-conserved
residues, specifically Ser773 in p110a.
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» Kinetic Classification: Research suggests PIK-75 acts as a competitive inhibitor with respect
to the lipid substrate (Phosphatidylinositol) and a non-competitive inhibitor with respect to
ATP. This implies that while it occupies the ATP pocket, its binding induces a conformational
lock that prevents lipid substrate engagement, distinct from simple ATP displacement.

 |soform Selectivity: The interaction with Ser773 (a residue not conserved in p110p3, which
has Asn775) confers its high selectivity for p110a over p110 (approx. 200-fold).[1]

The Degradation Phenomenon

A critical, often overlooked feature of PIK-75 is its ability to act as a "molecular degrader" rather
than a simple inhibitor.

o Conformational Stress: Upon binding, PIK-75 induces a structural shift in the p110a protein.

[2]

« Ubiquitination: This conformational change exposes hydrophobic residues or destabilizes the
p1100/p85 heterodimer interface, marking the catalytic subunit for poly-ubiquitination.

¢ Proteolysis: The ubiquitinated p110a is subsequently targeted to the 26S proteasome for
degradation. This results in a sustained reduction of PI3K signaling that persists even after
the drug is washed out, a feature not seen with reversible inhibitors like A66.

Visualization: Dual Mechanism of Action

The following diagram illustrates the bifurcation of PIK-75's effects on the p110a protein.
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Caption: PIK-75 engages p110a to block catalysis (Inhibition) and induce instability
(Degradation).[1][3][4][5]
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Selectivity Profile & Off-Target Risks

Researchers must exercise extreme caution when interpreting cellular data generated with
PIK-75. It is not a "clean" p110a probe.

Quantitative Selectivity Table

The table below summarizes the inhibitory potency (IC50) of PIK-75 against its primary targets.
Note the dangerous overlap with DNA-PK.

Risk in
Target Kinase IC50 (nM) Biological Function Experimental
Design
Cell ]
pl10a (PIK3CA) 5.8 ] Primary Target
Growth/Metabolism
) Critical: Confounding
DNA-PK 2.0 DNA Repair (NHEJ) _
apoptosis data
o Moderate Selectivity
pl10y 76 Immune Cell Migration )
Window
pl10p 1,300 Thrombosis/Cell Cycle  High Selectivity
Transcription High: Affects global
CDK9 < 100*

Elongation

gene expression

*Potency varies by assay conditions but is biologically significant.

The DNA-PK Confound

Because PIK-75 inhibits DNA-PK with equal or greater potency than p110a, observed
cytotoxicity in cancer cells may be due to blocked DNA repair (NHEJ pathway) rather than PI3K
pathway inhibition.

» Control Strategy: Always use a specific DNA-PK inhibitor (e.g., NU7441) alongside PIK-75 to
deconvolve these effects.
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Experimental Protocols
Protocol A: Validating Kinase Inhibition (Luminescence
Assay)

Objective: Determine IC50 of PIK-75 against recombinant p110a using ATP depletion.
Reagents:

e Recombinant p1100/p85a complex.

e Substrate: PIP2:PS lipid vesicles.

o Detection: Kinase-Glo® (Promega) or equivalent.

Workflow:

Lipid Preparation: Sonicate PIP2 and PS (Phosphatidylserine) in kinase buffer (20 mM
HEPES pH 7.5, 5 mM MgCI2) to form lipid vesicles.

« Inhibitor Incubation: Dispense 5 pL of PIK-75 (serial dilution in DMSO) into a white 384-well
plate. Add 10 pL of enzyme mix (p110a). Incubate for 20 min at RT.

e Reaction Start: Add 10 pL of ATP (10 pM final) + Lipid Mix.
¢ Incubation: Incubate for 60 min at RT (linear phase).
o Termination/Detection: Add 25 pL Kinase-Glo reagent. Incubate 10 min.

e Read: Measure Luminescence.

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Protocol B: Validating Degradation (Cycloheximide
Chase)

Objective: Confirm PIK-75 induces physical loss of p110a protein, distinguishing it from
standard inhibition.
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Workflow:
o Seeding: Plate cells (e.g., MCF7) at 70% confluency.
e Treatment Groups:
o Vehicle (DMSO)
o PIK-75 (100 nM - 1 uM)
o Control: A66 (1 uM) — A non-degrading p110a inhibitor (Negative Control).

o Translation Block: Add Cycloheximide (CHX) (50 pug/mL) to all wells to stop new protein
synthesis.

o Time Course: Lyse cells at 0, 2, 4, 8, and 24 hours.
» Western Blot:
o Primary Ab: Anti-p110a (Cell Signaling Tech #4249).
o Loading Control: Anti-B-Actin or GAPDH.
e Result Interpretation:
o A66 + CHX: p110a levels decline slowly (natural turnover).
o PIK-75 + CHX: p110a levels decline rapidly (accelerated degradation).

Signaling Pathway Impact Visualization[7]

The following DOT diagram maps the downstream consequences of PIK-75 intervention,
highlighting the cross-talk between metabolic signaling (P13K) and DNA repair (DNA-PK).
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Caption: PIK-75 simultaneously cripples the PI3K survival pathway and the DNA-PK repair
pathway.

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b7852688/docs?utm_src=pdf-body-img#technical-deep-dive-pik-75-mechanism-of-action-and-experimental-utility
https://www.benchchem.com/product/b7852688/docs?utm_src=pdf-body#technical-deep-dive-pik-75-mechanism-of-action-and-experimental-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7852688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Structural Determinants of Isoform Selectivity in PI3K Inhibitors.National Institutes of Health
(NIH). [Link]

¢ PIK-75 is a Reversible DNA-PK and p110a Selective Inhibitor.Network of Cancer Research.
[LinK][5]

« Definition of the binding mode of a new class of phosphoinositide 3-kinase a-selective
inhibitors.Biochemical Journal. [Link]

+ PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1
expression.PubMed. [Link]

¢ Adrug targeting only p110a can block phosphoinositide 3-kinase signalling.Biochemical
Journal. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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